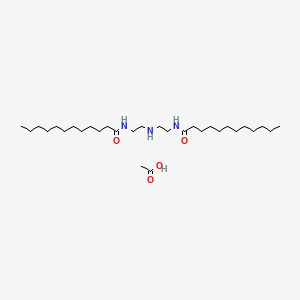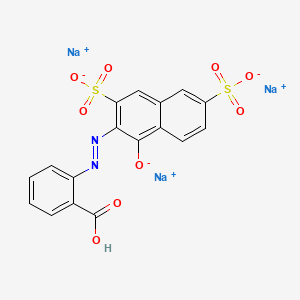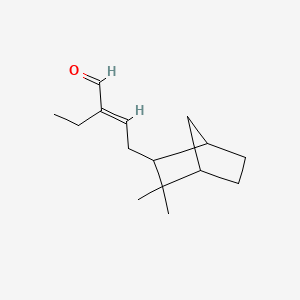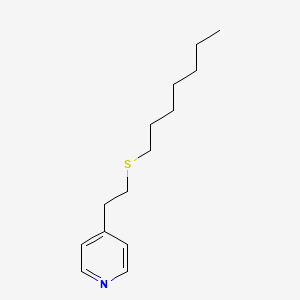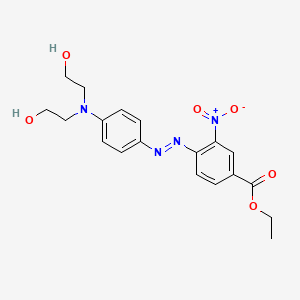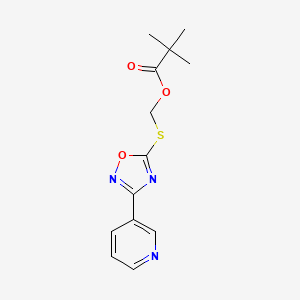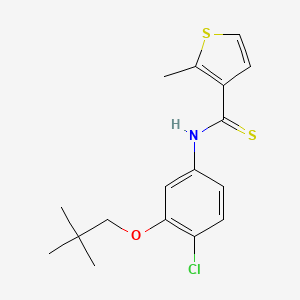
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group attached to an aniline moiety, which is further connected to a naphthalene ring system. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate typically involves the following steps:
Nitration of Naphthalene: The process begins with the nitration of naphthalene to form nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce the sulfonic acid group.
Coupling Reaction: Finally, the aminonaphthalene derivative is coupled with aniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to the efficiency of the process.
化学反応の分析
Types of Reactions
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and other aromatic compounds.
科学的研究の応用
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Aniline: A simpler aromatic amine with similar reactivity.
Naphthalene: The parent compound without the amino and sulfonate groups.
Sulfanilic Acid: Contains a sulfonic acid group attached to an aniline moiety.
Uniqueness
Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
特性
CAS番号 |
28907-86-0 |
|---|---|
分子式 |
C16H13N2NaO4S |
分子量 |
352.3 g/mol |
IUPAC名 |
sodium;7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H14N2O4S.Na/c17-11-1-3-12(4-2-11)18-13-5-6-15-10(7-13)8-14(9-16(15)19)23(20,21)22;/h1-9,18-19H,17H2,(H,20,21,22);/q;+1/p-1 |
InChIキー |
SZUCWICPXQIRGV-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1N)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


